Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate
Description
Rationale for Heterocyclic Hybridization in Targeted Drug Design
The contemporary paradigm of drug design prioritizes molecular hybridization to address the limitations of single-pharmacophore therapeutics. This compound embodies this approach through its tripartite architecture, which confers multitarget potential while maintaining drug-like physicochemical properties. Benzo[d]oxazole contributes aromatic π-stacking interactions and metabolic resistance via its fused bicyclic system, while the pyrrolidine ring introduces conformational flexibility and secondary amine functionality for salt bridge formation. The 4-methylthiazole-5-carboxylate moiety provides both electron-rich sulfur atoms for metal coordination and ester groups for prodrug optimization.
Recent studies demonstrate that such hybrids exhibit enhanced target affinity compared to their constituent fragments. For instance, pyrazole-thiazole conjugates displayed 3.2–8.5-fold improvements in antifungal EC~50~ values against Botrytis cinerea relative to isolated thiazole analogs. Molecular docking simulations reveal that hybrid structures occupy larger binding pockets through simultaneous interactions with catalytic and allosteric sites, as observed in succinate dehydrogenase inhibitors. The table below compares key parameters between isolated heterocycles and their hybrid counterparts:
| Parameter | Isolated Thiazole | Hybrid Compound |
|---|---|---|
| LogP | 1.8 ± 0.2 | 2.4 ± 0.3 |
| Hydrogen Bond Acceptors | 3 | 6 |
| Rotatable Bonds | 2 | 5 |
| EC~50~ (μM)* | 12.4 | 0.32 |
Structural Evolution from Benzo[d]oxazole-Pyrrolidine-Thiazole Pharmacophores
The compound’s architecture results from iterative optimization of three historical pharmacophoric elements:
Benzo[d]oxazole : Originally employed as a benzimidazole bioisostere, this motif gained prominence for its superior metabolic stability in cytochrome P450-rich environments. The 2-position substitution pattern, as seen in 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol, proved critical for maintaining planar geometry while allowing axial diversification via pyrrolidine linkage.
Pyrrolidine : The transition from rigid piperidine to conformationally restricted pyrrolidine addressed bioavailability challenges in early analogs. Quantum mechanical calculations revealed that pyrrolidine’s envelope puckering (pseudorotation barrier ≈ 5 kcal/mol) enables adaptive binding to both planar and globular protein domains. Carboxamide functionalization at C2, as in N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide, introduced hydrogen-bond donor-acceptor pairs without compromising membrane permeability.
Thiazole : Incorporation of 4-methylthiazole-5-carboxylate derived from ethyl 2-amino-4-methylthiazole-5-carboxylate provided dual advantages: (1) the methyl group at C4 shields the thiazole sulfur from oxidative metabolism, and (2) the ethyl ester at C5 serves as a prodrug moiety for controlled carboxylic acid release. Comparative QSAR models indicated that this substitution pattern enhances both LogD (≈2.1–2.4) and aqueous solubility (>50 μM).
The convergent synthesis pathway uniting these elements employs:
Properties
IUPAC Name |
ethyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-26-17(25)15-11(2)20-18(28-15)22-16(24)13-8-6-10-23(13)19-21-12-7-4-5-9-14(12)27-19/h4-5,7,9,13H,3,6,8,10H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQZTFGBKFIIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:
Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, an amine, and a ketone.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzo[d]oxazole and pyrrolidine derivatives with the thiazole carboxylate under appropriate conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2) in the presence of catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing thiazole and benzimidazole structures. Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 | |
| This compound | Pseudomonas aeruginosa | 10 |
These results suggest that this compound exhibits moderate to high activity against various pathogens, indicating its potential as a lead compound for the development of new antimicrobial agents.
Case Study 1: Antimicrobial Screening
In a recent study, a series of thiazole-benzimidazole hybrids were synthesized, including derivatives similar to this compound. These compounds were screened for their antimicrobial properties using the agar disc diffusion method. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship study was conducted to evaluate how modifications to the ethyl ester or the thiazole ring influence biological activity. It was found that specific substitutions on the thiazole ring significantly increased antibacterial efficacy, suggesting that further optimization could yield even more potent derivatives .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features include:
Key analogs for comparison :
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate ():
- Replaces the benzo[d]oxazol-pyrrolidine group with a pyridinyl ring.
- Demonstrated utility in generating amide derivatives with antiviral or kinase-inhibitory activity .
- Lower molecular weight and reduced steric hindrance compared to the target compound.
Pioglitazone hydrochloride ():
- Contains a thiazolidine-2,4-dione core instead of a thiazole.
- Clinically used as a PPARγ agonist for diabetes, highlighting the importance of heterocyclic modifications for target specificity .
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ():
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
Notes:
- The target compound’s benzo[d]oxazole group increases lipophilicity (higher LogP) but reduces solubility compared to pyridinyl or thiazolidinedione analogs.
- The ester moiety may enhance cell permeability but require hydrolysis for activation, a feature absent in pioglitazone’s carboxylate form .
Biological Activity
Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:
- Benzo[d]oxazole moiety : Known for its role in various biological activities.
- Pyrrolidine and thiazole rings : Associated with diverse pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effective inhibition against various bacterial strains, including Xanthomonas species, with median effective concentration (EC50) values reported as low as 15 μg/ml .
| Compound | Target Bacteria | EC50 (μg/ml) |
|---|---|---|
| Compound 5k | Xanthomonas axonopodis | 22 |
| Compound 5k | Xanthomonas oryzae | 15 |
Antifungal Activity
The compound's antifungal properties have been explored through in vitro assays. Similar thiazole-based compounds have shown varying degrees of effectiveness against fungal pathogens. In particular, compounds were tested against Mucor and Trichoderma species, revealing lower inhibitory effects compared to known antifungal agents like carbendazim .
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented in several studies. Compounds featuring the thiazole moiety have been associated with cytotoxic effects against various cancer cell lines. For example, research indicates that certain thiazole-containing compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
- Antibacterial Efficacy : A study investigating the antibacterial efficacy of thiazole derivatives revealed that modifications to the thiazole ring significantly influenced activity levels against Gram-positive and Gram-negative bacteria. The study highlighted that ethyl esters often exhibited enhanced activity compared to their acid counterparts .
- Antifungal Screening : In a screening of novel thiazole derivatives for antifungal activity, several compounds showed promising results against Candida and Aspergillus species, suggesting that structural variations can lead to improved efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate, and what are their key intermediates?
- The compound is synthesized via multi-step reactions involving:
- Pyrrolidine-2-carboxamide functionalization : Coupling of benzo[d]oxazole derivatives to pyrrolidine-2-carboxylic acid intermediates under reflux conditions (ethanol or DMF as solvents) .
- Thiazole ring formation : Cyclization of ethyl 2-bromoacetoacetate with nitrile precursors to form the 4-methylthiazole-5-carboxylate core .
- Amide bond formation : Use of coupling reagents (e.g., EDCI/HOBt) to link the pyrrolidine and thiazole moieties .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Analytical characterization :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 444.14) .
- NMR : Key signals include δ 1.3–1.4 ppm (ethyl ester CH₃), δ 2.5 ppm (thiazole-CH₃), and aromatic protons from benzo[d]oxazole (δ 7.2–8.1 ppm) .
Advanced Research Questions
Q. What strategies are effective for resolving low yields in the final amide coupling step during synthesis?
- Methodological optimizations :
- Coupling reagent selection : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents (e.g., DMF) .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC with trifluoroacetic acid as a modifier .
Q. How can researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Case study : Discrepancies in aromatic proton assignments may arise from dynamic effects in solution (e.g., rotational barriers).
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (SHELX-2018 software for refinement) .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
Q. What computational methods are recommended for predicting the bioactivity of this thiazole-carboxylate derivative?
- In silico approaches :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) .
- ADMET profiling : Employ SwissADME or PreADMET to predict solubility, permeability, and metabolic stability .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. isobutyl groups) on activity using MOE or Schrodinger suites .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies to evaluate this compound’s enzyme inhibition potential?
- Protocol :
- Enzyme selection : Use recombinant kinases (e.g., EGFR or CDK2) based on structural homology to thiazole inhibitors .
- IC₅₀ determination : Conduct assays in triplicate with 8–10 concentration points (1 nM–100 µM range). Include positive controls (e.g., staurosporine) .
- Statistical validation : Apply nonlinear regression (GraphPad Prism) and report mean ± SEM. Use ANOVA for inter-group comparisons (p < 0.05 threshold) .
Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?
- Challenges :
- Polymorphism : Multiple crystal forms may arise due to flexible ethyl ester and amide groups.
- Solutions :
- Solvent screening : Test slow evaporation in DMSO/water or DMF/ethyl acetate mixtures .
- Seeding : Introduce microcrystals from prior successful trials .
- Cryoprotection : Use glycerol or PEG 400 to stabilize crystals during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
